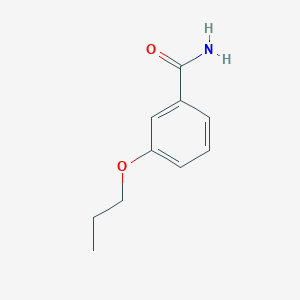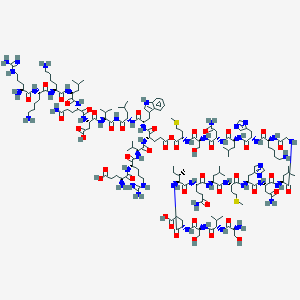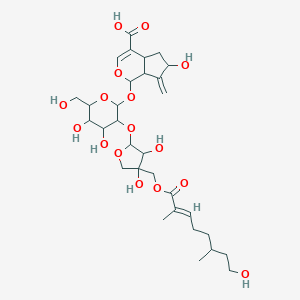
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione, also known as SU5416, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the mid-1990s and has since been used in a variety of scientific research studies.
Wirkmechanismus
The mechanism of action of 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione involves the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling. VEGFR is a receptor that plays a key role in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR signaling, this compound prevents the growth of new blood vessels, which is a critical step in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-angiogenic properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to have anti-inflammatory properties, which makes it a potential treatment for diseases that involve inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, it is relatively easy to obtain and can be used in a variety of experimental settings. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione. One area of research is the development of new and more effective inhibitors of VEGFR signaling. Additionally, there is ongoing research into the use of this compound in combination with other drugs for the treatment of cancer. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Conclusion:
In summary, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor and anti-angiogenic properties and has been used in preclinical studies as a potential treatment for a variety of cancers. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of 5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione involves a multistep process that begins with the reaction of 4-methylbenzyl chloride with 5-chloroindole-2,3-dione in the presence of a base. The resulting intermediate is then reacted with a variety of reagents to produce the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
5-chloro-1-(4-methylbenzyl)-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of tumor cells in vitro and in vivo and has been used in preclinical studies as a potential treatment for a variety of cancers, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-angiogenic properties, which makes it a potential treatment for diseases that involve abnormal blood vessel growth, such as diabetic retinopathy.
Eigenschaften
Molekularformel |
C16H12ClNO2 |
|---|---|
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
5-chloro-1-[(4-methylphenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-10-2-4-11(5-3-10)9-18-14-7-6-12(17)8-13(14)15(19)16(18)20/h2-8H,9H2,1H3 |
InChI-Schlüssel |
JCSBGVTYYVKKJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B222360.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)
![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)

![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)

![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)


